molecular formula C12H21N3O2 B7921665 N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide

Cat. No.: B7921665
M. Wt: 239.31 g/mol
InChI Key: AZJVMXKPEMZQEB-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl-acetamide moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino-acetyl group or the cyclopropyl-acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-cyclopropyl-acetamide shares structural similarities with other pyrrolidine derivatives, such as:
    • N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide
    • N-[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide

Uniqueness

The presence of the cyclopropyl-acetamide moiety distinguishes this compound from other similar compounds, potentially imparting unique chemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(16)15(11-2-3-11)8-10-4-5-14(7-10)12(17)6-13/h10-11H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJVMXKPEMZQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1CCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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